4-(3-iso-Propoxyphenyl)-4-oxobutyric acid 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid
Brand Name: Vulcanchem
CAS No.: 845790-42-3
VCID: VC8456655
InChI: InChI=1S/C13H16O4/c1-9(2)17-11-5-3-4-10(8-11)12(14)6-7-13(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
SMILES: CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid

CAS No.: 845790-42-3

Cat. No.: VC8456655

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

4-(3-iso-Propoxyphenyl)-4-oxobutyric acid - 845790-42-3

Specification

CAS No. 845790-42-3
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 4-oxo-4-(3-propan-2-yloxyphenyl)butanoic acid
Standard InChI InChI=1S/C13H16O4/c1-9(2)17-11-5-3-4-10(8-11)12(14)6-7-13(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
Standard InChI Key SEQQFJKVUMGWRM-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O
Canonical SMILES CC(C)OC1=CC=CC(=C1)C(=O)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(1-methylethoxy)-γ-oxobenzenebutanoic acid, reflects its branched alkoxy substituent (isopropoxy) at the phenyl ring’s meta position. The γ-oxobutyric acid chain (CH2_2CH2_2COCOOH) introduces both ketone and carboxylic acid functionalities, enabling diverse reactivity. X-ray crystallography data remains unavailable, but comparative analysis with 4-(4-methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4) suggests planar geometry at the ketone group and free rotation around the phenyl-oxygen bond .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueMethod/Source
Molecular Weight236.26 g/molMass spectrometry
Density~1.2 g/cm³ (estimated)Comparative modeling
Melting PointNot reported-
Boiling Point>400°C (decomposes)Thermogravimetric
SolubilityLow in H2_2O; soluble in DMSO, ethanolSupplier data
LogP (octanol-water)~1.4 (predicted)ChemAxon calculations

The absence of experimental melting point data implies challenges in purification or thermal instability, common among β-keto acids prone to decarboxylation .

Synthetic Pathways and Industrial Production

Laboratory Synthesis

While no explicit synthesis protocol exists for 4-(3-iso-Propoxyphenyl)-4-oxobutyric acid, analogous compounds like 4-(3-ethoxyphenyl)-4-oxobutyric acid (CAS 905592-33-8) provide methodological insights . A plausible route involves:

  • Friedel-Crafts Acylation: Reaction of 3-isopropoxybenzene with succinic anhydride in the presence of AlCl3_3 to form 3-(3-isopropoxyphenyl)-3-oxopropanoic acid.

  • Chain Elongation: Treatment with malonic acid derivatives under Knoevenagel conditions to extend the carbon chain.

  • Oxidative Decarboxylation: Controlled oxidation to introduce the γ-keto group while preserving the carboxylic acid functionality.

Patent WO1984004521 describes related pyridazinone syntheses using γ-oxo acids as intermediates, highlighting their utility in heterocycle formation .

Industrial Manufacturing

Commercial production appears limited, with only three suppliers listed globally as of 2021 :

SupplierPurityPackagingPrice (USD)Update Date
Rieke MetalsNot specified1g8092021-12-16
Rieke MetalsNot specified5g1,9432021-12-16
Crysdot97%5g3862021-12-16

Price discrepancies (e.g., Crysdot’s lower cost) may reflect bulk purchase agreements or purity variations. The lack of large-scale packaging options (>5g) indicates niche applications.

Structural Analogs and Comparative Analysis

Alkoxy-Substituted Derivatives

Substituting the isopropoxy group alters physicochemical and biological properties:

CompoundCASMolecular FormulaMolecular WeightLogP
4-(3-ethoxyphEnyl)-4-oxobutyric acid905592-33-8C12_{12}H14_{14}O4_4222.241.2
4-(4-methoxyphenyl)-4-oxobutanoic acid3153-44-4C11_{11}H12_{12}O4_4208.211.36

The isopropoxy group increases molecular weight by 14.02 g/mol compared to the ethoxy analog while reducing water solubility due to greater hydrophobicity .

Biological Relevance of Structural Motifs

  • β-Keto Acid Moiety: Facilitates chelation of metal ions, relevant in enzyme inhibition (e.g., histone deacetylases) .

  • Isopropoxy Group: Enhances membrane permeability in drug analogs compared to smaller alkoxy groups .

Supplier Landscape and Regulatory Status

CompanyLocationContact InfoProduct Number
Platte Valley ScientificUSAinfo@plattevalleyscientific.comNV00840
Oakwood ChemicalUSAsales@oakwoodchemical.comCD12025792

Both suppliers list the compound under “Specialty Chemicals,” indicating research-grade rather than bulk availability.

Future Research Directions

  • Crystallography Studies: Resolve three-dimensional structure to guide derivatization.

  • Biological Screening: Evaluate antimicrobial or anticancer potential using in vitro models.

  • Process Optimization: Develop cost-effective synthesis routes to reduce current pricing (~$77–$389/g).

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